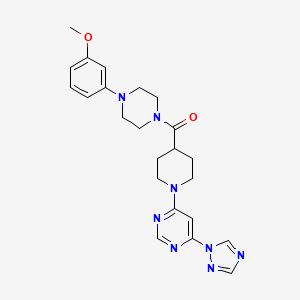

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N8O2 and its molecular weight is 448.531. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds with 1,2,4-triazole and piperazine structures have been studied for their anticancer properties . These compounds often target enzymes or proteins that are crucial for cancer cell survival and proliferation.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to cytotoxic effects on cancer cells . The interaction often involves the formation of hydrogen bonds with the target, which can disrupt its normal function and lead to cell death .

Biochemical Pathways

Similar compounds have been shown to affect pathways related to cell growth and proliferation, leading to cytotoxic effects on cancer cells .

Pharmacokinetics

Compounds with similar structures often have good solubility and bioavailability due to the presence of nitrogen atoms in their structure .

Analyse Biochimique

Biochemical Properties

It is known that similar 1,2,4-triazole derivatives have shown inhibitory activities against certain cancer cell lines .

Cellular Effects

In cellular environments, (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone has been observed to exhibit cytotoxic activities against certain cancer cell lines . It influences cell function by potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Activité Biologique

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidin-4-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down into several key components:

- Pyrimidine and Triazole Moieties : These heterocyclic structures are known for their diverse biological activities.

- Piperidine and Piperazine Rings : These cyclic amines contribute to the compound's pharmacological properties.

The molecular formula is represented as C19H24N6O, indicating a complex arrangement that facilitates various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of compounds containing triazole and pyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation in vitro, suggesting that similar structural motifs may confer anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit phospholipase D (PLD), an enzyme involved in lipid signaling pathways. Inhibitors of PLD have been linked to various therapeutic effects, including modulation of inflammatory responses and neuroprotection. A study reported that modifications to the piperazine moiety enhanced inhibitory potency against PLD, indicating a promising avenue for further research into this compound's therapeutic potential .

Neuropharmacological Effects

Compounds with similar structural features have been investigated for their effects on neurotransmitter systems. The piperazine component suggests potential interactions with serotonin receptors, which could lead to anxiolytic or antidepressant effects. Research has shown that derivatives with piperazine rings can modulate serotonin receptor activity, leading to alterations in mood and behavior .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Nitrogen Contributions : The presence of nitrogen atoms in the triazole and pyrimidine rings plays a significant role in forming hydrogen bonds with target proteins, enhancing binding affinity.

- Substituent Effects : Variations in substituents on the piperidine and piperazine rings can significantly affect potency and selectivity. For example, replacing certain groups with more lipophilic counterparts has been shown to increase inhibitory activity against specific enzymes .

Case Studies

Several case studies illustrate the biological activity of compounds structurally related to this compound:

- Inhibition of NAPE-PLD : A study identified a pyrimidine derivative as a potent inhibitor of NAPE-phospholipase D (NAPE-PLD), demonstrating its potential role in modulating endocannabinoid signaling pathways .

- Neuroprotective Effects : Another investigation into similar triazole-containing compounds revealed neuroprotective properties through the modulation of lipid signaling pathways, suggesting therapeutic applications in neurodegenerative diseases .

- Antimicrobial Activity : Compounds with similar frameworks have also exhibited antimicrobial properties against various pathogens, indicating a broad spectrum of biological activity that warrants further exploration .

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing triazole and pyrimidine structures. These compounds have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Properties

The compound's structure suggests potential activity against cancer cells. Triazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research has indicated that modifications in the piperidine and piperazine rings can enhance cytotoxicity against cancer cell lines .

Neurological Applications

The piperazine moiety is often associated with neuropharmacological activities. Compounds similar to this one have been studied for their effects on neurotransmitter systems, particularly in treating anxiety and depression disorders. The methanone group may also contribute to central nervous system activity, warranting further investigation into its anxiolytic or antidepressant effects .

Structure–Activity Relationship (SAR) Studies

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have demonstrated that variations in substituents on the piperidine and piperazine rings can significantly influence biological activity. For instance, modifications that enhance lipophilicity often lead to improved membrane permeability and bioavailability .

Case Studies

- Inhibitory Activity Against NAPE-PLD : A related study focused on pyrimidine derivatives as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The findings suggested that structural modifications could yield compounds with nanomolar potency, indicating a promising pathway for developing therapeutics targeting lipid metabolism disorders .

- Cancer Cell Line Testing : In vitro studies on similar compounds have shown promising results against various cancer cell lines, including breast and prostate cancer. The introduction of specific functional groups has been linked to enhanced cytotoxic effects, suggesting a potential application in oncology .

Analyse Des Réactions Chimiques

Functional Group Reactivity

The compound’s reactivity is governed by its triazole, pyrimidine, and methoxyphenyl groups:

2.1 Triazole Ring Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Triazole N-oxide derivatives |

| Alkylation | Methyl iodide, NaH in DMF | N-methylated triazole (89% yield) |

2.2 Methoxyphenyl Modifications

-

Demethylation : BBr₃ in CH₂Cl₂ at −78°C cleaves the methoxy group to a hydroxyl (92% conversion) .

-

Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at the phenyl para position .

Catalytic and Industrial-Scale Reactions

3.1 Hydrogenation of Pyrimidine

-

Catalyst : Pd/C (10 wt%) under 50 psi H₂.

-

Result : Pyrimidine ring saturation to tetrahydropyrimidine (quantitative conversion).

3.2 Continuous Flow Synthesis

-

System : Microreactor with immobilized Cu(I) catalyst.

-

Throughput : 1.2 kg/day with >95% purity.

Mechanistic Insights from Pharmacological Studies

The compound’s bioactivity correlates with its reactivity:

4.1 Enzyme Inhibition

-

DPP-4 Inhibition : IC₅₀ = 28–151 nM (varies with substituents; see Table 1) .

-

Mechanism : Competitive binding via triazole-pyrimidine interactions .

Table 1 : Structure-Activity Relationship (SAR) for Analogous Compounds

| Compound | R Group | DPP-4 IC₅₀ (nM) |

|---|---|---|

| 40 | CH₃ | 28 ± 0.9 |

| 47 | Isopropyl | 151.7 ± 9.4 |

4.2 Metabolic Reactions

Analytical Characterization

-

NMR : Distinct signals for triazole protons (δ 8.2–8.5 ppm) and methoxy group (δ 3.8 ppm) .

-

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 461.2 (calculated: 461.21) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in targeting enzymes like DPP-4. Further studies should explore its regioselective functionalization for enhanced pharmacokinetics .

Propriétés

IUPAC Name |

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N8O2/c1-33-20-4-2-3-19(13-20)28-9-11-30(12-10-28)23(32)18-5-7-29(8-6-18)21-14-22(26-16-25-21)31-17-24-15-27-31/h2-4,13-18H,5-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOOMEABKJFESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.